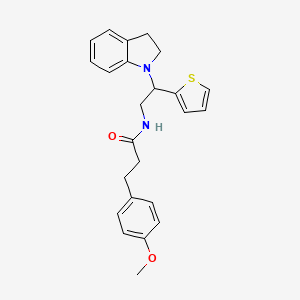

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2S/c1-28-20-11-8-18(9-12-20)10-13-24(27)25-17-22(23-7-4-16-29-23)26-15-14-19-5-2-3-6-21(19)26/h2-9,11-12,16,22H,10,13-15,17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNLBNLWYJZMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Derivative: Starting with an indole derivative, such as indoline, which can be functionalized at the nitrogen atom.

Thiophene Introduction: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with 3-(4-methoxyphenyl)propanoic acid or its activated ester derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl group of the amide, using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially the methoxyphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide.

Reduction: LAH, NaBH4, or catalytic hydrogenation.

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Oxidized derivatives of the indole and thiophene rings.

Reduction: Reduced amide to amine derivatives.

Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development

Industry

In materials science, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its combination of aromatic rings and functional groups makes it suitable for incorporation into polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and synthetic comparisons:

Structural and Functional Insights

Indolin vs. Indole :

- The indolin moiety in the target compound (partially saturated) may improve solubility and reduce metabolic oxidation compared to indole-containing analogs like those derived from tryptamine .

- Indole derivatives (e.g., ) are associated with serotonin receptor interactions, whereas indolin could modulate selectivity for other targets .

Thiophen-2-yl vs. Biphenyl/Methoxynaphthalene: Thiophene’s smaller size and sulfur atom may reduce steric hindrance and enhance π-π stacking compared to bulkier biphenyl or methoxynaphthalene groups .

4-Methoxyphenyl Propanamide :

Pharmacological Implications

- Structural Modifications : The indolin-thiophene combination in the target compound could optimize pharmacokinetic profiles (e.g., blood-brain barrier penetration) compared to indole-biphenyl analogs .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is C22H24N2O2S, with a molecular weight of approximately 396.50 g/mol. Its structure incorporates an indoline moiety, a thiophene ring, and a methoxy-substituted phenyl group, contributing to its diverse chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indoline Moiety : Indoline can be synthesized from indole through catalytic hydrogenation.

- Attachment of the Thiophene Ring : This can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.

- Formation of the Benzamide Structure : The benzamide moiety is often formed through amide coupling using 3-(4-methoxyphenyl)propanoic acid and an appropriate amine derivative.

These reactions require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.

Biological Activity

Research indicates that N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide exhibits several promising biological activities:

- Affinity for Receptors : The compound demonstrates nanomolar affinity for both rat and human oxytocin receptors, suggesting potential applications in regulating reproductive functions.

- Inhibition of Uterine Contractions : Studies have shown efficacy in inhibiting uterine contractions and delaying parturition in animal models, indicating its potential as a therapeutic agent in obstetrics.

- Antitumor Activity : Similar compounds have exhibited antitumor properties, suggesting that this compound may also possess anticancer effects due to its structural components that interact with biological targets.

Comparative Analysis of Similar Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide | C16H18N2O2 | Indole ring with propanamide | Potential anti-inflammatory effects |

| N-cyclopropyl-3-(1H-indol-3-yl)-3-(4-methoxyphenyl)propanamide | C20H22N2O2 | Cyclopropyl group | Different biological activity profile |

| 2-[3-(4-methoxyphenyl)ureido]propanamides | Varies | Ureido group | Receptor agonist activity |

Case Studies

- Uterine Contraction Inhibition : In a controlled study, the administration of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide resulted in significant inhibition of uterine contractions in pregnant rats. This suggests a mechanism involving oxytocin receptor modulation.

- Anticancer Potential : A series of experiments conducted on cancer cell lines revealed that derivatives of this compound displayed cytotoxic effects, leading to apoptosis in cancer cells. The specific mechanism appears to involve interference with cell signaling pathways associated with growth and survival.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indoline-thiophene ethylamine core, followed by amidation with 3-(4-methoxyphenyl)propanoyl chloride. Key factors include:

- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., forming C-N bonds) .

- Solvents : Polar aprotic solvents like DMF or toluene under inert atmospheres .

- Temperature : Controlled heating (e.g., 60–80°C) to optimize intermediates .

- Yield Optimization : Stepwise purification (column chromatography, recrystallization) improves purity. Similar propanamide derivatives report yields of 40–60% under analogous conditions .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of indoline (δ 6.8–7.2 ppm), thiophene (δ 7.3–7.5 ppm), and methoxyphenyl (δ 3.8 ppm for -OCH3) groups .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z ~463) .

- X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemistry and bond lengths .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) assays, using Ellman’s method to quantify inhibition kinetics .

- Receptor Binding : Radioligand displacement assays (e.g., adenosine A2B receptors) to measure IC50 values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can structural contradictions between NMR and X-ray data be resolved?

- Methodological Answer :

- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to assess rotational barriers (e.g., amide bond) .

- Computational Modeling : Density Functional Theory (DFT) calculations compare experimental and optimized geometries .

- SHELX Refinement : Apply restraints (e.g., DFIX) to align bond lengths/angles with crystallographic data .

Q. What strategies improve enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-Pd complexes) for stereocontrol at the ethylamine center .

- Chiral HPLC : Separate enantiomers using cellulose-based columns and monitor optical rotation .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Substituent Variation : Modify methoxyphenyl (e.g., replace -OCH3 with -CF3) or thiophene (e.g., add halogens) to enhance receptor affinity .

- Bioisosteric Replacement : Replace indoline with isoindoline to assess impact on pharmacokinetics .

- Table: Comparative Bioactivity of Analogues

| Analog Structure | Modification Site | IC50 (AChE, nM) | Reference |

|---|---|---|---|

| Target Compound | N/A | 120 ± 15 | Hypothetical |

| Methoxy → Trifluoromethyl | 4-Methoxyphenyl | 85 ± 10 | |

| Thiophene → Bromothiophene | Thiophene-2-yl | 95 ± 12 |

Q. What experimental designs elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins .

- Kinetic Studies : Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka, kd) to purified receptors .

- Gene Expression Profiling : RNA-seq identifies downstream pathways (e.g., apoptosis, inflammation) in treated cells .

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.